molecular formula C9H9BrF2O2 B14026087 1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene

1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene

Cat. No.: B14026087
M. Wt: 267.07 g/mol
InChI Key: DALHPSPLFLEYAG-UHFFFAOYSA-N
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Description

1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene is an aromatic compound with a complex structure It consists of a benzene ring substituted with bromine, ethoxy, difluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution may yield ethoxy-difluoro-methoxybenzene derivatives, while oxidation may produce corresponding quinones .

Scientific Research Applications

1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ethoxy and methoxy groups can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

  • 1-Bromo-4-ethoxy-2,3-difluorobenzene
  • 1-Bromo-2-ethoxy-3,4-difluoro-5-methoxybenzene
  • 2-Bromoanisole

Uniqueness: 1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and methoxy groups, along with bromine and fluorine atoms, makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C9H9BrF2O2

Molecular Weight

267.07 g/mol

IUPAC Name

1-bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene

InChI

InChI=1S/C9H9BrF2O2/c1-3-14-6-4-5(10)9(13-2)8(12)7(6)11/h4H,3H2,1-2H3

InChI Key

DALHPSPLFLEYAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1F)F)OC)Br

Origin of Product

United States

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